![molecular formula C17H24Cl2N2O B10779174 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide CAS No. 2370977-17-4](/img/structure/B10779174.png)
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a cyclohexyl group with a dimethylamino substituent, and a methylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the corresponding acylated intermediate.
Cyclohexylamine derivative synthesis: The cyclohexylamine derivative is synthesized by reacting cyclohexanone with dimethylamine under reductive amination conditions.
Coupling reaction: The dichlorophenyl intermediate is then coupled with the cyclohexylamine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming the corresponding amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the dichlorophenyl group may contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dichlorophenyl)-N-methylacetamide: Lacks the cyclohexyl and dimethylamino groups.
N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide: Lacks the dichlorophenyl group.
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(methylamino)cyclohexyl]-N-methylacetamide: Has a methylamino group instead of a dimethylamino group.
Uniqueness
The unique combination of the dichlorophenyl group, cyclohexyl group with a dimethylamino substituent, and the methylacetamide moiety in 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
2370977-17-4 |
|---|---|
Fórmula molecular |
C17H24Cl2N2O |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19/h8-9,11,15-16H,4-7,10H2,1-3H3/t15-,16-/m0/s1 |
Clave InChI |
FKUWIGXXBMULOI-HOTGVXAUSA-N |
SMILES isomérico |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


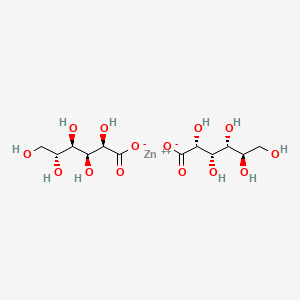
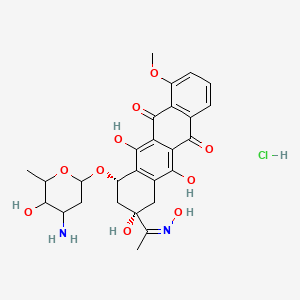





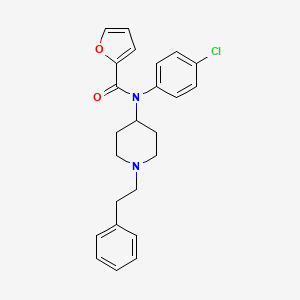
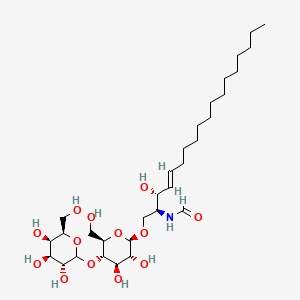
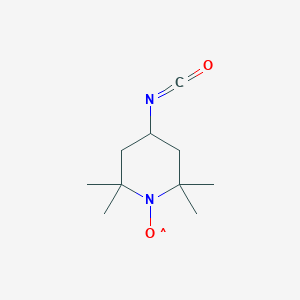
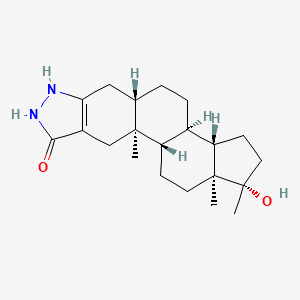
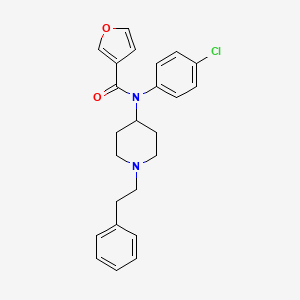
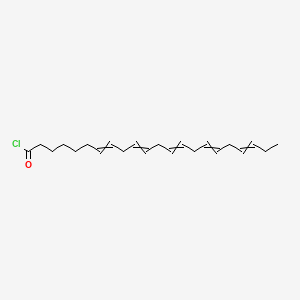
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)
